molecular formula C14H14N2O5S B138023 Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate CAS No. 56106-57-1

Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate

Cat. No. B138023
CAS RN: 56106-57-1
M. Wt: 322.34 g/mol
InChI Key: VGKUIQWRNJBNJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfamoyl compounds involves several steps, including protection of functional groups, reactions with sulfamoyl chloride, and deprotection. For example, the synthesis of N-protected sulfamates, which are stable to various conditions, is achieved by a multi-step process involving microwave heating, methylation, displacement, and deprotection with trifluoroacetic acid . Similarly, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, a related compound, involves methylation, thiocyanation, ethylation, and oxidation . These methods could potentially be adapted for the synthesis of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate.

Molecular Structure Analysis

The molecular structure of related compounds is determined using spectroscopic data and, in some cases, X-ray diffraction. For instance, the crystal structure of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea was elucidated using single-crystal X-ray diffraction, revealing its monoclinic space group and unit cell dimensions . This suggests that similar techniques could be employed to analyze the molecular structure of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate.

Chemical Reactions Analysis

The chemical reactivity of sulfamoyl and sulfonyl compounds is diverse. For example, N-protected sulfamates can undergo further manipulation through reactions at the aryl substituent . Additionally, the oxidation of sulfide moieties can be influenced by the presence of an amino group, as seen in the selective oxidation of 6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine . These findings suggest that Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate may also exhibit unique reactivity patterns that could be explored in further studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfamoyl and sulfonyl compounds are determined by their functional groups and molecular structure. The stability of N-protected sulfamates to various agents, such as oxidizing and reducing agents, bases, and nucleophiles, is a key property that allows for their use in multi-step synthesis . The solubility, melting point, and reactivity of these compounds can be inferred from their structural analogs, but specific data for Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate would require empirical testing.

Scientific Research Applications

Chemical Synthesis and Drug Development

A study focused on the synthesis of Schiff bases from a motif similar to Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate showed the potential of these compounds as dual-action mode inhibitors against urease enzyme and virulent bacterial strains, suggesting their significance in developing treatments for gastrointestinal diseases, gastric and peptic ulcers, and hepatic encephalopathy (Irshad et al., 2022). Another study on the biodegradation of sulfamethoxazole, a sulfonamide antibiotic, by bacteria indicates the environmental persistence and risks associated with sulfonamide compounds, highlighting the importance of understanding their degradation pathways for environmental management (Mulla et al., 2018).

Photodynamic Therapy for Cancer Treatment

Research on the new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, including structural motifs similar to Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate, has shown remarkable potential for Type II photosensitizers in treating cancer through photodynamic therapy. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).

Advanced Material Development

The synthesis and characterization of various sulfonamide Schiff bases, potentially including or related to Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate, have been explored for their cytotoxic activities against cancer cell lines, suggesting their utility in developing new chemotherapeutic agents (Govindaraj et al., 2021). This research underscores the significance of such compounds in medicinal chemistry and drug development, offering pathways for new drug discovery and development processes.

properties

IUPAC Name

methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-20-14(17)9-7-11(15)13(12(8-9)22(16,18)19)21-10-5-3-2-4-6-10/h2-8H,15H2,1H3,(H2,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKUIQWRNJBNJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)S(=O)(=O)N)OC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30515399
Record name Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate

CAS RN

56106-57-1
Record name Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

35 g (~0.1 mol) of 3-nitro-4-phenoxy-5-sulphamylbenzoic acid methyl ester are suspended in 150 ml of methanol and are hydrogenated with Raney nickel (5-10%) in an autoclave at 40° -50° and 100 atmospheres gauge. The precipitated amino compound is dissolved by the addition of acetone on a steambath and the Raney nickel is removed by filtration.
Quantity
35 g
Type
reactant
Reaction Step One
[Compound]
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amino
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0 (± 1) mol
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reactant
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reactant
Reaction Step Two
Quantity
150 mL
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solvent
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0 (± 1) mol
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catalyst
Reaction Step Four

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